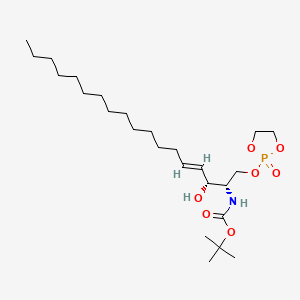
tert-Butyl ((2S,3R,E)-3-hydroxy-1-((2-oxido-1,3,2-dioxaphospholan-2-yl)oxy)octadec-4-en-2-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl ((2S,3R,E)-3-hydroxy-1-((2-oxido-1,3,2-dioxaphospholan-2-yl)oxy)octadec-4-en-2-yl)carbamate: is a complex organic compound that features a combination of functional groups, including a carbamate, a phospholane ring, and a long hydrocarbon chain with a hydroxyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((2S,3R,E)-3-hydroxy-1-((2-oxido-1,3,2-dioxaphospholan-2-yl)oxy)octadec-4-en-2-yl)carbamate typically involves multiple steps:
Formation of the Carbamate Group: This can be achieved by reacting an appropriate amine with tert-butyl chloroformate under basic conditions.
Introduction of the Phospholane Ring: The phospholane ring can be introduced through a cyclization reaction involving a suitable diol and a phosphorus-containing reagent.
Attachment of the Hydrocarbon Chain: The long hydrocarbon chain with a hydroxyl group can be synthesized separately and then attached to the core structure through esterification or etherification reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a carbonyl group.
Reduction: The carbamate group can be reduced to an amine under suitable conditions.
Substitution: The phospholane ring can participate in substitution reactions, where the oxido group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a metal catalyst can be used.
Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of various substituted phospholane derivatives.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.
Material Science: It can be incorporated into polymers to modify their properties.
Biology
Drug Development: The compound’s structure may be explored for potential pharmacological activities.
Bioconjugation: It can be used to modify biomolecules for various applications.
Medicine
Therapeutics: Potential use in developing new therapeutic agents.
Diagnostics: Use in diagnostic assays due to its unique chemical properties.
Industry
Coatings: Use in the formulation of advanced coatings.
Lubricants: Potential application in the development of specialized lubricants.
Mécanisme D'action
The mechanism of action of tert-Butyl ((2S,3R,E)-3-hydroxy-1-((2-oxido-1,3,2-dioxaphospholan-2-yl)oxy)octadec-4-en-2-yl)carbamate would depend on its specific application
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl ((2S,3R,E)-3-hydroxy-1-((2-oxido-1,3,2-dioxaphospholan-2-yl)oxy)octadec-4-en-2-yl)carbamate: can be compared with other carbamate-containing compounds, phospholane derivatives, and long-chain hydrocarbon compounds.
Uniqueness
- The combination of a carbamate group, a phospholane ring, and a long hydrocarbon chain with a hydroxyl group makes this compound unique. This unique structure imparts specific chemical and physical properties that can be exploited in various applications.
Propriétés
Formule moléculaire |
C25H48NO7P |
|---|---|
Poids moléculaire |
505.6 g/mol |
Nom IUPAC |
tert-butyl N-[(E,2S,3R)-3-hydroxy-1-[(2-oxo-1,3,2λ5-dioxaphospholan-2-yl)oxy]octadec-4-en-2-yl]carbamate |
InChI |
InChI=1S/C25H48NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23(27)22(26-24(28)33-25(2,3)4)21-32-34(29)30-19-20-31-34/h17-18,22-23,27H,5-16,19-21H2,1-4H3,(H,26,28)/b18-17+/t22-,23+/m0/s1 |
Clé InChI |
DJPZSSGHEAWWEP-HXSWCURESA-N |
SMILES isomérique |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](COP1(=O)OCCO1)NC(=O)OC(C)(C)C)O |
SMILES canonique |
CCCCCCCCCCCCCC=CC(C(COP1(=O)OCCO1)NC(=O)OC(C)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(Trifluoromethyl)phenyl]ethylhydrazine;sulfate](/img/structure/B13862405.png)
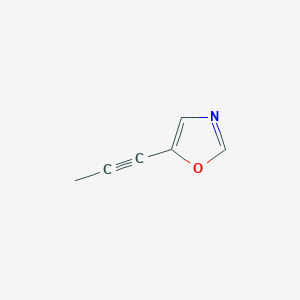
![7-Chloro-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B13862423.png)
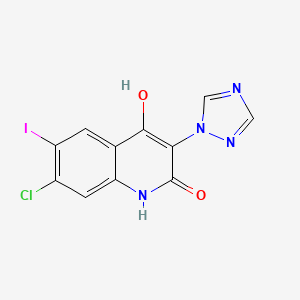
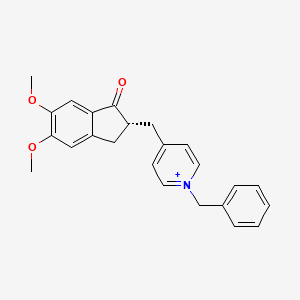
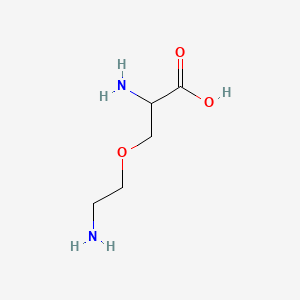
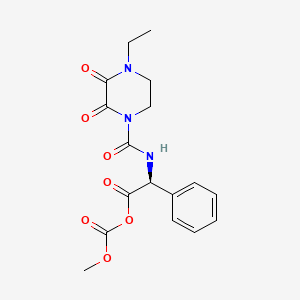
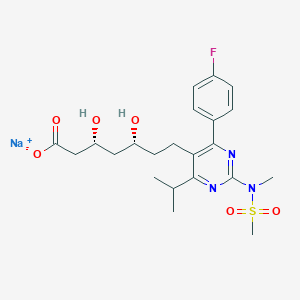
![N-(4,5-dihydro-1H-imidazol-2-yl)-1H-imidazo[4,5-b]pyridin-6-amine](/img/structure/B13862474.png)
![4'-(Azidobromomethyl)-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B13862476.png)
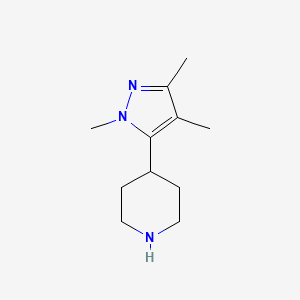
![[3,4,5-Trihydroxy-6-[[5-hydroxy-2-(hydroxymethyl)-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-10-yl]oxy]oxan-2-yl]methyl 3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B13862482.png)
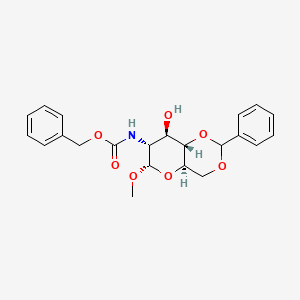
![N-[3-methoxy-4-[4-(methoxymethyl)pyridin-3-yl]phenyl]methanesulfonamide](/img/structure/B13862502.png)
